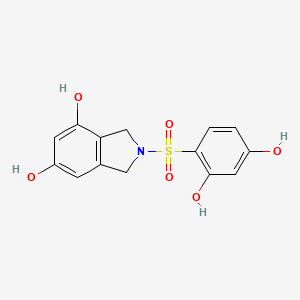![molecular formula C8H10N2O2 B2638208 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- CAS No. 1256806-94-6](/img/structure/B2638208.png)
2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-: is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties. This compound is of significant interest due to its potential bioactive properties and its utility as a scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- typically involves the condensation of 2-protected-amino-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl acrylate under reflux conditions in solvents such as acetone or acetonitrile . The reaction is facilitated by bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and the choice of base and solvent can influence the yield and regioselectivity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions for scale-up, ensuring high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce dihydro derivatives.
- Substitution can introduce various functional groups, enhancing the compound’s bioactivity.
Scientific Research Applications
Chemistry: The compound serves as a versatile scaffold for the synthesis of bioactive molecules. It is used in the development of new pharmaceuticals and agrochemicals due to its ability to interact with various biological targets .
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to bind to specific proteins, influencing their activity.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Pyridazine Derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyridazinone Derivatives: Known for their anti-inflammatory and analgesic effects, these compounds share structural similarities with 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-.
Uniqueness: What sets 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- apart is its fused ring system, which combines the properties of both pyridine and oxazine. This unique structure enhances its ability to interact with a diverse range of biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,11H,3-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZSLUBEWBVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2638129.png)


![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)





![3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2638145.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide](/img/structure/B2638147.png)
![N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide](/img/structure/B2638148.png)
